

Application Notes and Protocols for Transamination Reactions with Tetrakis(dimethylamino)tin

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Compound of Interest

Compound Name: Tetrakis(dimethylamino)tin

Cat. No.: B092812

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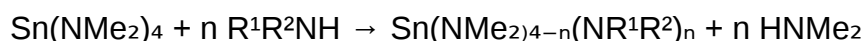
Introduction

Tetrakis(dimethylamino)tin, $\text{Sn}(\text{NMe}_2)_4$, is a highly reactive organometallic compound that serves as a versatile precursor in a variety of chemical transformations. Its labile tin-nitrogen bonds make it particularly well-suited for transamination reactions, a process involving the exchange of an amino group from one chemical compound to another. This reactivity allows for the synthesis of a diverse range of tin-amide and other nitrogen-containing compounds.

These application notes provide an overview of the utility of **tetrakis(dimethylamino)tin** in transamination reactions and offer detailed protocols for specific applications. The information is intended to guide researchers in the efficient and safe use of this reagent for the synthesis of novel molecules relevant to materials science and drug development.

Principle of Transamination

The driving force for transamination reactions with **tetrakis(dimethylamino)tin** is the formation of the volatile and relatively stable dimethylamine (HNMe_2) byproduct, which can be easily removed from the reaction mixture, driving the equilibrium towards the desired product. The general transformation can be represented as follows:



The degree of substitution (n) can often be controlled by the stoichiometry of the reactants and the reaction conditions.

Applications

Transamination reactions involving **tetrakis(dimethylamino)tin** are primarily utilized for the synthesis of:

- **Sterically Hindered Tin Amides:** The reaction with bulky primary or secondary amines allows for the formation of tin compounds with tailored steric and electronic properties.[\[1\]](#)
- **Azastannatranes:** Intramolecular transamination with tris(aminoalkyl)amines can yield complex cage-like structures known as azastannatranes.
- **Precursors for Materials Science:** The resulting tin-amide compounds can serve as precursors for the deposition of tin-containing thin films and nanomaterials through techniques like Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD).

Quantitative Data Summary

The following table summarizes the quantitative data found for a representative transamination reaction with **tetrakis(dimethylamino)tin**.

Amine Substrate	Stoichio metric Ratio (Amine:S n(NMe ₂) ₄)	Solvent	Reaction Time (h)	Product	Yield (%)	Referenc e
2,4,6-Trimethyla niline (Mesityl amine)	4:1	n-hexane	12	Tetrakis(2, 4,6-trimethylani lido)tin(IV)	38	[1]

Experimental Protocols

Protocol 1: Synthesis of Tetrakis(2,4,6-trimethylanilido)tin(IV)

This protocol details the synthesis of a sterically hindered tin amide via transamination of **tetrakis(dimethylamino)tin** with an aromatic amine.^[1]

Materials:

- **Tetrakis(dimethylamino)tin** ($\text{Sn}(\text{NMe}_2)_4$) (1.36 g, 4.61 mmol)
- 2,4,6-Trimethylaniline (Mesityl amine) (2.5 g, 18.4 mmol)
- Anhydrous n-hexane (30 ml)
- Schlenk flask and standard Schlenk line equipment
- Argon or Nitrogen gas (inert atmosphere)
- Filter funnel and flask
- Crystallization vessel

Procedure:

- Under an inert atmosphere of argon, add a solution of 2.5 g (18.4 mmol) of mesityl amine to a solution of 1.36 g (4.61 mmol) of **tetrakis(dimethylamino)tin** in 30 ml of n-hexane in a Schlenk flask.
- Stir the reaction mixture at room temperature. The solution will slowly turn pale yellow, and a colorless precipitate will form.
- Continue stirring for 12 hours.
- After 12 hours, filter the reaction mixture to collect the precipitate. This initial solid is part of the product.
- Transfer the filtrate to a crystallization vessel and store it at 253 K (-20 °C) to induce further crystallization of the product.

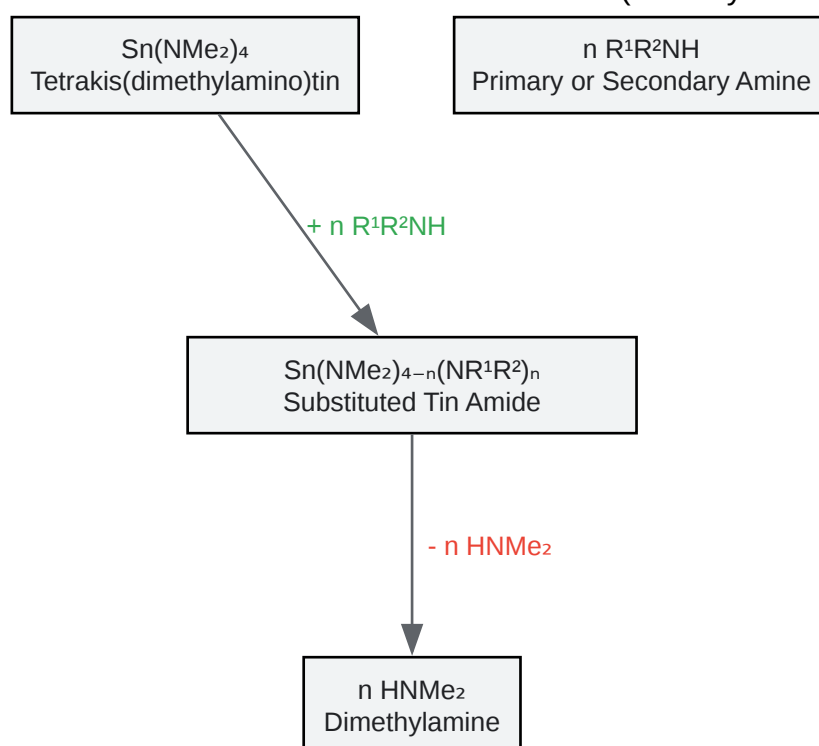
- Collect the additional yellowish crystals that form from the filtrate.
- Combine both batches of the product and dry under vacuum.

Expected Yield: A combined yield of approximately 1.13 g (38%) of tetrakis(2,4,6-trimethylanilido)tin(IV) is expected.[1]

Visualizations

Diagram 1: General Transamination Reaction

General Transamination Reaction with Tetrakis(dimethylamino)tin

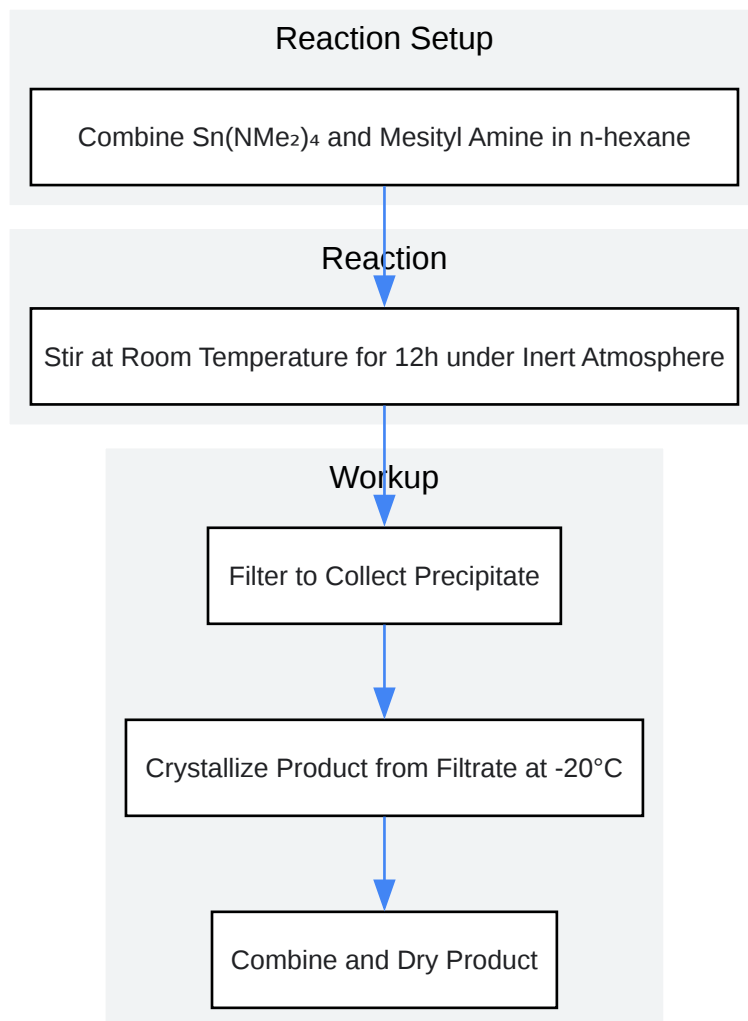


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Caption: A diagram illustrating the general transamination reaction.

Diagram 2: Experimental Workflow for the Synthesis of Tetrakis(2,4,6-trimethylanilido)tin(IV)

Workflow for Tetrakis(2,4,6-trimethylanilido)tin(IV) Synthesis



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References

- 1. [pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov) [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]

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